

A Technical Guide to (2,2-Dibromovinyl)benzene: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: (2,2-Dibromovinyl)benzene

Cat. No.: B1360335

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(2,2-Dibromovinyl)benzene, also known as β,β -Dibromostyrene, is a halogenated aromatic hydrocarbon that serves as a versatile and crucial intermediate in the field of organic synthesis. Its unique structure, featuring a phenyl group attached to a gem-dibromoalkene moiety, imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth overview of its core physical and chemical properties, established synthetic methodologies, and its applications for researchers and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

The physical state of **(2,2-Dibromovinyl)benzene** is typically a colorless to yellow liquid^[1]. A comprehensive summary of its key physicochemical properties is detailed in the table below. Understanding these properties is fundamental for its appropriate handling, storage, and application in experimental design.

Table 1: Physicochemical Properties of **(2,2-Dibromovinyl)benzene**

Property	Value	Source(s)
CAS Number	7436-90-0	[2]
Molecular Formula	C ₈ H ₆ Br ₂	[1][2]
Molecular Weight	261.94 g/mol	[1][2]
Appearance	Colorless to yellow liquid	[1]
Melting Point	74-75 °C	[3]
LogP	3.77480	[2]
Storage	2-8°C	[1][2]

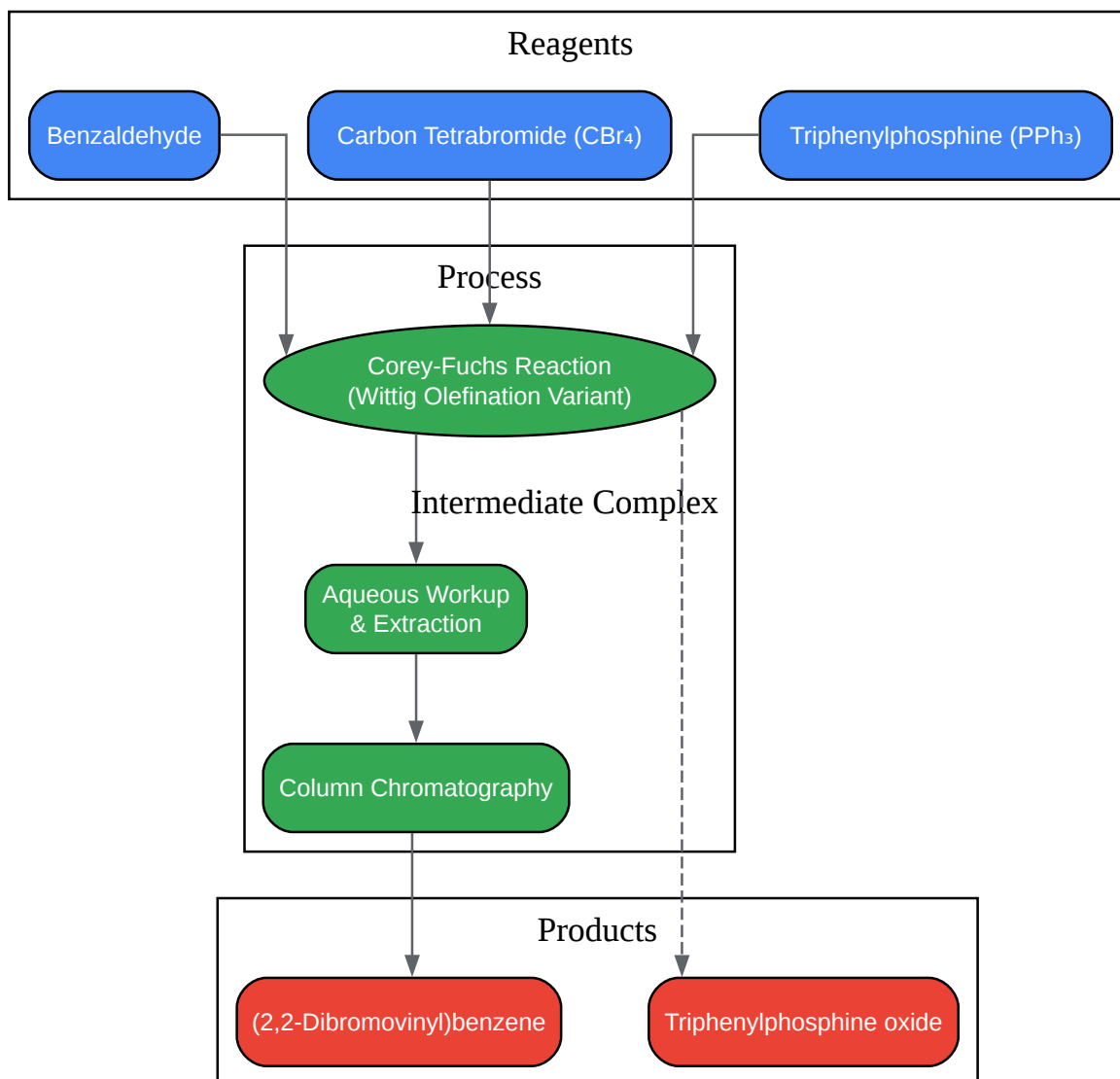
The structural identity of **(2,2-Dibromovinyl)benzene** is unequivocally confirmed through various spectroscopic techniques. The infrared (IR) spectrum provides evidence of its key functional groups, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the precise arrangement of atoms and the overall molecular weight.

Synthesis and Reaction Mechanisms

The synthesis of **(2,2-Dibromovinyl)benzene** is most commonly achieved through a modification of the Wittig reaction, often referred to as the Corey-Fuchs reaction. This powerful olefination protocol allows for the conversion of an aldehyde into a gem-dibromoalkene.

Core Causality in Synthesis: The choice of benzaldehyde as a precursor is straightforward, as it provides the necessary phenyl group. The key transformation involves the in-situ generation of a phosphorus ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). CBr₄ serves as the source of both the carbon and the two bromine atoms of the final vinyl group. The high reactivity of the ylide with the carbonyl group of benzaldehyde drives the reaction towards the formation of the stable alkene product.

Diagram 1: Synthesis Workflow of **(2,2-Dibromovinyl)benzene**



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A generalized workflow for the synthesis of **(2,2-Dibromovinyl)benzene**.

Detailed Experimental Protocol: Synthesis via Corey-Fuchs Reaction

- Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

- Step 2: Ylide Generation: Slowly add a solution of carbon tetrabromide (1.0 eq.) in DCM to the stirred PPh_3 solution. The mixture will typically turn from colorless to a deep orange or red, indicating the formation of the phosphorus ylide.
- Step 3: Aldehyde Addition: After stirring for 30-60 minutes at 0°C , add a solution of benzaldehyde (1.0 eq.) in DCM dropwise via the dropping funnel.
- Step 4: Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Step 5: Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).
- Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **(2,2-Dibromovinyl)benzene**.

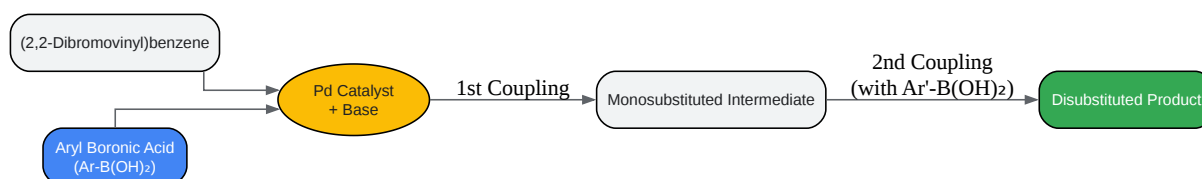
Chemical Reactivity and Applications in Drug Development

The synthetic utility of **(2,2-Dibromovinyl)benzene** lies in the high reactivity of its gem-dibromovinyl group. This functional group is an excellent precursor for a variety of transformations, most notably in transition metal-catalyzed cross-coupling reactions.^[1] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

- Alkynylation (Fritsch–Buttenberg–Wiechell rearrangement): Treatment of **(2,2-Dibromovinyl)benzene** with a strong base, such as n-butyllithium, results in a 1,2-migration to form phenylacetylene. This provides a reliable route to terminal alkynes, which are themselves versatile building blocks.
- Cross-Coupling Reactions: The two bromine atoms can be sequentially or simultaneously substituted in reactions like the Suzuki, Sonogashira, and Stille couplings. This allows for the stepwise introduction of different aryl, vinyl, or alkynyl groups, making it a powerful tool for

building complex, conjugated systems found in many pharmaceutical agents and organic materials.[1][4]

Diagram 2: Application in Suzuki Cross-Coupling



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Stepwise Suzuki coupling using **(2,2-Dibromovinyl)benzene**.

The ability to use this compound in creating complex organic molecules makes it a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The reactivity of the dibromovinyl group is central to its value in research and development for exploring new synthetic methods.[1]

Safety, Handling, and Storage

As with all halogenated organic compounds, **(2,2-Dibromovinyl)benzene** must be handled with appropriate care in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles with side-shields, impervious gloves, and a lab coat.[5]
- Handling: Avoid contact with skin and eyes and prevent the formation of aerosols.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.
- Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1][2]
- Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. Adhered or collected material should be promptly disposed of.[5]

Conclusion

(2,2-Dibromovinyl)benzene is a synthetically powerful and versatile building block. Its well-defined physicochemical properties and predictable reactivity, particularly in modern cross-coupling chemistry, secure its role as a valuable intermediate for professionals in drug discovery, organic synthesis, and materials science. A thorough understanding of its synthesis, handling, and reaction profiles is essential for leveraging its full potential in the laboratory.

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